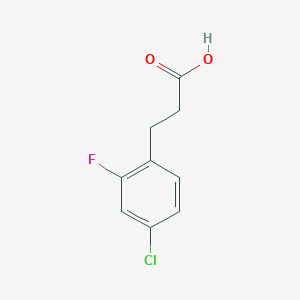

3-(4-Chloro-2-fluorophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloro-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNDGBIQQXCTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448050 | |

| Record name | 3-(4-Chloro-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174603-48-6 | |

| Record name | 3-(4-Chloro-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis pathway of 3-(4-Chloro-2-fluorophenyl)propanoic acid"

An In-depth Technical Guide to the Synthesis of 3-(4-Chloro-2-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the synthesis of this compound, a valuable intermediate in the development of novel pharmaceutical compounds. The described pathway utilizes the robust and well-established malonic ester synthesis, offering a reliable and efficient route from commercially available starting materials. This document includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in laboratory-scale production.

Introduction

This compound is a substituted phenylpropanoic acid derivative. The unique combination of chloro and fluoro substituents on the phenyl ring makes it a crucial building block in medicinal chemistry for the synthesis of complex molecular architectures with potential therapeutic applications. The propanoic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation or esterification, enabling the exploration of structure-activity relationships in drug discovery programs. This guide focuses on a classical and efficient synthetic approach: the malonic ester synthesis.

Synthesis Pathway: Malonic Ester Synthesis

The selected pathway involves a two-step sequence starting from the readily available 4-chloro-2-fluorobenzyl bromide. The core of this synthesis is the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the target propanoic acid derivative.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl (4-chloro-2-fluorobenzyl)malonate

Materials:

-

4-Chloro-2-fluorobenzyl bromide

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at room temperature with stirring.

-

After the addition is complete, add a solution of 4-chloro-2-fluorobenzyl bromide (1.0 eq.) in absolute ethanol dropwise via the dropping funnel.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl (4-chloro-2-fluorobenzyl)malonate, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of this compound

Materials:

-

Diethyl (4-chloro-2-fluorobenzyl)malonate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the crude diethyl (4-chloro-2-fluorobenzyl)malonate from the previous step in a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide (3.0 eq.).

-

Heat the mixture to reflux for 4-6 hours to effect saponification of the ester groups. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid in an ice bath.

-

Upon acidification, a precipitate of the dicarboxylic acid may form. Gently heat the mixture to 80-100 °C to promote decarboxylation, which is evident by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases (typically 1-2 hours).

-

Cool the mixture to room temperature. Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, hexanes/ethyl acetate).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

| Step | Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| 1 | 4-Chloro-2-fluorobenzyl bromide | 223.48 | 0.1 | 22.35 | Diethyl (4-chloro-2-fluorobenzyl)malonate | 318.73 | 31.87 | 85-95 |

| 2 | Diethyl (4-chloro-2-fluorobenzyl)malonate | 318.73 | 0.09 | 28.69 | This compound | 202.61 | 18.24 | 80-90 |

Experimental Workflow

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The malonic ester synthesis provides a reliable and high-yielding pathway to this compound. The procedure employs standard organic chemistry techniques and readily available reagents, making it suitable for implementation in a standard research or development laboratory. The final product can be obtained in high purity after recrystallization, ready for use in subsequent synthetic transformations. This guide serves as a comprehensive resource for the efficient production of this important building block.

Physicochemical Properties of 3-(4-Chloro-2-fluorophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(4-Chloro-2-fluorophenyl)propanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar analogs to offer a comparative analysis. This guide is intended to support research, development, and formulation activities by providing a detailed examination of key parameters such as molecular weight, physical form, and predicted lipophilicity. Furthermore, standardized experimental protocols for determining the physicochemical properties of carboxylic acids are presented to guide researchers in their own characterization efforts.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of chlorine and fluorine atoms on the phenyl ring, combined with the propanoic acid side chain, suggests that this molecule may possess unique properties relevant to medicinal chemistry and materials science. Understanding its physicochemical characteristics is fundamental for predicting its behavior in biological systems, designing formulations, and developing analytical methods. This guide consolidates the available data and provides context through the examination of related compounds.

Physicochemical Data Summary

The following tables summarize the available physicochemical data for this compound and its structural analogs. The inclusion of data for related compounds provides a basis for estimating the properties of the title compound.

Table 1: Properties of this compound and Its Isomer

| Property | This compound | 3-(2-Chloro-4-fluorophenyl)propanoic acid (Isomer) |

| Molecular Formula | C9H8ClFO2 | C9H8ClFO2 |

| Molecular Weight | 202.61 g/mol | 202.61 g/mol |

| Physical Form | White Crystals | Not specified |

| Purity | 97% | Not specified |

| XLogP3 | Not available | 2.4 (Predicted) |

| Topological Polar Surface Area | Not available | 37.3 Ų (Predicted) |

Data for this compound sourced from chemical supplier information. Data for the isomer is from computational predictions.

Table 2: Experimental Data for Structurally Related Phenylpropanoic Acids

| Property | 3-(4-Chlorophenyl)propanoic acid | 3-(4-Fluorophenyl)propanoic acid |

| CAS Number | 2019-34-3 | 459-31-4 |

| Molecular Weight | 184.62 g/mol [1] | 168.16 g/mol [2][3] |

| Melting Point | 127-131 °C | 86-91 °C[3] |

| Boiling Point | Not available | 278.9 °C at 760 mmHg (Predicted)[3] |

| pKa | 4.61 (at 25°C)[4] | Not available |

| LogP | Not available | 1.89 (Predicted)[3] |

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of carboxylic acids. These protocols are generalized and can be adapted for the characterization of this compound.

Determination of Melting Point

The melting point is a critical indicator of purity and is determined by identifying the temperature at which the substance transitions from a solid to a liquid state.

-

Methodology: Capillary Melting Point

-

A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

-

Determination of pKa (Acid Dissociation Constant)

The pKa value quantifies the acidity of a compound in a given solvent.

-

Methodology: Potentiometric Titration

-

A precisely weighed amount of the carboxylic acid is dissolved in a suitable solvent, typically water or a water/alcohol mixture.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration.

-

Determination of Solubility

Solubility is measured as the concentration of a solute in a saturated solution at a specific temperature.

-

Methodology: Shake-Flask Method

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer solutions) in a sealed flask.

-

The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water, and is a key indicator of its lipophilicity.

-

Methodology: Shake-Flask Method

-

A pre-saturated solution of octanol and water is prepared.

-

A known amount of the compound is dissolved in one of the phases.

-

The two phases are mixed in a sealed container and agitated until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined analytically.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel carboxylic acid like this compound.

Conclusion

While experimental data for this compound remains limited, this technical guide provides a foundational understanding of its likely physicochemical properties through comparative analysis with its structural analogs. The presented experimental protocols offer a clear path for researchers to perform their own detailed characterization. The systematic approach outlined in the workflow diagram ensures a comprehensive evaluation of the compound's properties, which is essential for its potential applications in drug development and other scientific disciplines. Further empirical studies are necessary to fully elucidate the physicochemical profile of this compound.

References

Technical Guide: On the Putative Mechanism of Action of 3-(4-Chloro-2-fluorophenyl)propanoic Acid

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific mechanism of action, pharmacological properties, or biological targets of 3-(4-Chloro-2-fluorophenyl)propanoic acid. The information presented herein is a structured template based on the analysis of related chemical structures and is intended to serve as an illustrative guide for researchers. The experimental data and pathways described are based on a well-researched analogue, Ibuprofen, and should not be attributed to this compound.

Introduction

This compound is a halogenated derivative of phenylpropanoic acid. While its specific biological activities are uncharacterized, its structural similarity to the arylpropanoic acid class of compounds suggests potential interactions with biological systems.[1] Arylpropanoic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.[1] This document provides a hypothetical framework for investigating the mechanism of action of this compound, drawing parallels with the known pharmacology of non-steroidal anti-inflammatory drugs (NSAIDs).

Hypothetical Mechanism of Action

Based on its structural features, it is plausible that this compound could function as an inhibitor of cyclooxygenase (COX) enzymes, similar to other NSAIDs.[1] The propanoic acid moiety is a key pharmacophore for this class of drugs, responsible for blocking the active site of COX enzymes and thereby inhibiting the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

The presence of chloro and fluoro substituents on the phenyl ring may influence the compound's potency, selectivity for COX-1 versus COX-2, and its pharmacokinetic profile. Halogenation can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to target enzymes or affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Signaling Pathway

The hypothetical mechanism of action involves the inhibition of the arachidonic acid cascade. A simplified representation of this pathway is provided below.

Caption: Hypothetical inhibition of the COX pathway by this compound.

Illustrative Quantitative Data (Based on Ibuprofen Analogue)

To provide a template for data presentation, the following table summarizes the known quantitative data for Ibuprofen, a well-characterized arylpropanoic acid.

| Parameter | COX-1 | COX-2 | Reference |

| IC₅₀ (μM) | 2.6 | 2.9 | [Source] |

| Kᵢ (μM) | 5.0 | 10.0 | [Source] |

Note: This data is for Ibuprofen and is for illustrative purposes only. Actual values for this compound would need to be determined experimentally.

Suggested Experimental Protocols

To elucidate the mechanism of action of this compound, the following experimental workflow is proposed.

Caption: Proposed experimental workflow for mechanism of action studies.

COX Inhibition Assay (Illustrative Protocol)

Objective: To determine the in vitro inhibitory activity of the test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

-

Test compound (this compound).

-

Ibuprofen (positive control).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

96-well microplate reader.

Procedure:

-

Prepare a series of dilutions of the test compound and Ibuprofen in assay buffer.

-

In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

-

Add the test compound dilutions or control to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid and TMPD to all wells.

-

Monitor the oxidation of TMPD by measuring the absorbance at 590 nm over time.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a rationale for investigating its potential as a modulator of the arachidonic acid pathway. The experimental framework outlined in this guide offers a systematic approach to characterizing its pharmacological profile. Future research should focus on performing the described in vitro and in vivo assays to determine its biological targets, potency, and potential therapeutic applications. Further derivatization of this scaffold could also be explored to optimize its activity and pharmacokinetic properties.[2][3]

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

Spectroscopic Profile of 3-(4-Chloro-2-fluorophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(4-Chloro-2-fluorophenyl)propanoic acid. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds, namely 3-(4-chlorophenyl)propanoic acid and 3-(4-fluorophenyl)propanoic acid, and fundamental principles of spectroscopic interpretation. This guide also outlines detailed, standard experimental protocols for obtaining such spectra, intended to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of both chloro and fluoro substituents on the phenyl ring, coupled with a propanoic acid side chain, suggests its potential as a building block in the synthesis of novel pharmaceutical agents and other specialized organic molecules. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this and related compounds. This guide aims to provide a foundational spectroscopic profile to aid researchers in their synthetic and analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 3-(4-chlorophenyl)propanoic acid and 3-(4-fluorophenyl)propanoic acid, taking into account the electronic effects of the substituents on the phenyl ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | 10.0 - 12.0 | singlet (broad) | - |

| Ar-H (H3) | 7.35 - 7.45 | doublet of doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 10.0 |

| Ar-H (H5) | 7.15 - 7.25 | doublet of doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 |

| Ar-H (H6) | 7.25 - 7.35 | triplet | J(H-H) ≈ 8.5 |

| -CH₂- (alpha to COOH) | 2.70 - 2.80 | triplet | J(H-H) ≈ 7.5 |

| -CH₂- (beta to COOH) | 3.00 - 3.10 | triplet | J(H-H) ≈ 7.5 |

Note: The aromatic region will be complex due to fluorine coupling. The assignments are tentative and would require 2D NMR for confirmation.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| -COOH | 175 - 180 | - |

| C1 (Ar-C) | 125 - 130 (d) | J(C-F) ≈ 15 |

| C2 (Ar-C-F) | 158 - 162 (d) | J(C-F) ≈ 250 |

| C3 (Ar-C) | 130 - 135 (d) | J(C-F) ≈ 5 |

| C4 (Ar-C-Cl) | 132 - 137 (d) | J(C-F) ≈ 3 |

| C5 (Ar-C) | 117 - 122 (d) | J(C-F) ≈ 25 |

| C6 (Ar-C) | 128 - 133 (d) | J(C-F) ≈ 10 |

| -CH₂- (alpha to COOH) | 33 - 38 | - |

| -CH₂- (beta to COOH) | 28 - 33 | - |

Note: Carbons in the aromatic ring will exhibit splitting due to coupling with the fluorine atom. The magnitudes of the coupling constants are estimations.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O (Carboxylic Acid) | 1200 - 1300 | Strong |

| C-Cl | 700 - 800 | Strong |

| C-F | 1100 - 1250 | Strong |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound

| Fragment | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 202/204 | Moderate | Molecular ion peak, showing isotopic pattern for Chlorine (approx. 3:1 ratio). |

| [M - COOH]⁺ | 157/159 | High | Loss of the carboxylic acid group. |

| [M - CH₂COOH]⁺ | 143/145 | High | Benzylic cleavage. |

| [C₇H₄ClF]⁺ | 142/144 | Moderate | Further fragmentation of the aromatic portion. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the solid organic acid.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

-

Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. [1]Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. [2]4. ¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a 30° or 45° pulse angle.

-

Set the relaxation delay to 1-2 seconds. [2] * Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a 30° or 45° pulse angle.

-

Set the acquisition time to 1-2 seconds and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the solvent peak or TMS (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample.

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. [3][4] Materials:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal). [5]* Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean by wiping it with a Kimwipe lightly moistened with a suitable solvent. [3]Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal. [4]3. Apply Pressure: Use the ATR's pressure clamp to press the sample firmly against the crystal, ensuring good contact. [6]4. Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly. [4]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Method: Electron Ionization (EI) is a common technique for volatile and semi-volatile organic compounds. [7][8] Materials:

-

Mass spectrometer with an EI source. [7]* Direct insertion probe or a gas chromatograph (GC) inlet system.

-

Sample of this compound (microgram quantities). [9]* Volatile solvent (if using a GC inlet).

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it into the probe. The probe is then inserted into the ion source, where it is heated to volatilize the sample.

-

GC Inlet: Dissolve a small amount of the sample in a volatile solvent and inject it into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer's ion source.

-

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. [8][10]3. Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio. [7][9]4. Detection: The separated ions are detected, and their abundance is recorded. [7]5. Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound, alongside standard experimental protocols for its characterization. The presented data and methodologies are intended to be a valuable resource for researchers, facilitating the identification and further investigation of this and structurally related compounds. The provided workflow diagram offers a clear overview of the analytical process, from synthesis to final structural validation. While the spectral data presented herein is based on sound chemical principles and analysis of related compounds, experimental verification remains crucial for definitive structural elucidation.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. agilent.com [agilent.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. bitesizebio.com [bitesizebio.com]

"CAS number and molecular structure of 3-(4-Chloro-2-fluorophenyl)propanoic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chloro-2-fluorophenyl)propanoic acid, a halogenated aromatic carboxylic acid of interest in pharmaceutical and chemical research. This document details its chemical identity, molecular structure, and available physicochemical properties. While specific experimental protocols for its synthesis and in-depth biological studies are not extensively available in peer-reviewed literature, this guide outlines a plausible synthetic approach based on established organic chemistry principles. Furthermore, it presents a summary of key data points in a structured format and includes a conceptual experimental workflow for its analysis, visualized using Graphviz.

Chemical Identity and Molecular Structure

CAS Number: 174603-48-6

Molecular Formula: C₉H₈ClFO₂

Molecular Weight: 202.61 g/mol

IUPAC Name: this compound

Synonyms: 3-(4-Chloro-2-fluorophenyl)propionic acid, 4-Chloro-2-fluorohydrocinnamic acid

Molecular Structure:

The molecular structure of this compound consists of a propane carboxylic acid chain attached to a benzene ring substituted with both a chlorine and a fluorine atom.

A 2D representation of the molecular structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this specific compound is limited. The following table summarizes available information from chemical suppliers.

| Property | Value | Source |

| Purity | ≥97% | Chemical Supplier |

| Appearance | White Crystals | Chemical Supplier |

Conceptual Synthetic Protocol

A plausible synthetic route for this compound can be conceptualized based on standard organic synthesis methodologies. One common approach for the synthesis of 3-arylpropanoic acids is the Heck reaction followed by reduction.

Reaction Scheme:

-

Heck Reaction: 4-Chloro-2-fluoro-iodobenzene is reacted with acrylic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., P(o-tolyl)₃) and a base (e.g., triethylamine) to form 3-(4-Chloro-2-fluorophenyl)acrylic acid.

-

Reduction: The resulting acrylic acid derivative is then reduced to the corresponding propanoic acid using a standard hydrogenation method, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Disclaimer: This is a conceptual protocol and has not been experimentally validated from cited sources for this specific compound. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, would be necessary.

Experimental Workflow: Quality Control Analysis

The following diagram illustrates a typical workflow for the quality control analysis of a synthesized batch of this compound.

Potential Applications in Drug Development

Arylpropanoic acid derivatives are a well-established class of compounds with a wide range of biological activities. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. While the specific biological activity of this compound is not documented, related structures are known to be investigated for various therapeutic areas. The presence of the fluoro and chloro substituents can influence properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound could serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents.

Disclaimer: This information is for research and development purposes only. The safety and efficacy of this compound have not been evaluated for any therapeutic use.

The Biological Landscape of 3-(4-Chloro-2-fluorophenyl)propanoic Acid Derivatives: A Technical Overview

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Derivatives of arylpropionic acids represent a well-established and significant class of compounds in medicinal chemistry, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The core structure of 3-(4-Chloro-2-fluorophenyl)propanoic acid presents a unique scaffold for the development of novel therapeutic agents due to the electronic and steric properties imparted by the halogen substituents on the phenyl ring. This technical guide synthesizes the available, albeit limited, scientific literature on the biological activities of derivatives of this specific scaffold and structurally related compounds, providing a comprehensive resource for researchers in drug discovery and development.

This document summarizes quantitative biological activity data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of this chemical series. While direct studies on this compound derivatives are scarce, this guide draws upon data from closely related analogues to infer potential activities and guide future research.

Quantitative Biological Activity

The biological evaluation of various arylpropionic acid derivatives has revealed a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following tables summarize the quantitative data from studies on compounds structurally related to this compound, providing insights into their potential potency and spectrum of action.

Table 1: Antimicrobial Activity

The antimicrobial potential of chlorinated 3-phenylpropanoic acid derivatives has been investigated against common pathogens. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

| Compound | Organism | MIC (µg/mL) | Reference |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | E. coli | 16 | [2] |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | S. aureus | 64 | [2] |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | E. coli | 32 | [2] |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | S. aureus | 64 | [2] |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | E. coli | 32 | [2] |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | S. aureus | 64 | [2] |

Table 2: Anticancer Activity

Derivatives of propanoic acid have been explored for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Leukemia (MOLT-4, SR) | 1.57 (Mean GI50) | [3] |

| 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one | Liver (HEP3BPN 11) | Not specified, activity close to methotrexate | [4][5] |

| 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyridazin-3(2H)-one | Liver (HEP3BPN 11) | Not specified, activity close to methotrexate | [4][5] |

| Methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate derivative 16b | HeLa | 11.69 | [6] |

| Methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate derivative 16c | HeLa | 0.69 | [6] |

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivative 18 | HeLa | 3.39 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of related propanoic acid derivatives.

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentrations (MICs) of the chlorinated 3-phenylpropanoic acid derivatives were determined using a microdilution method.[2]

-

Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight. The cultures were then diluted to achieve a standardized concentration of microorganisms.

-

Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi.

-

Inoculation: Each well was inoculated with the standardized microbial suspension.

-

Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of various propanoic acid derivatives on cancer cell lines were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.[4][5]

-

Cell Seeding: Cancer cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability was calculated as a percentage of the untreated control.

Visualizing Biological Pathways and Workflows

Understanding the mechanism of action of bioactive compounds often involves elucidating their effects on cellular signaling pathways. While specific pathways for this compound derivatives are not yet defined, we can visualize a general experimental workflow for screening and a hypothetical anti-inflammatory mechanism based on related arylpropionic acids.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the In Vitro Landscape of 3-(4-Chloro-2-fluorophenyl)propanoic Acid: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, publicly available scientific literature lacks specific in vitro studies on 3-(4-Chloro-2-fluorophenyl)propanoic acid. This technical guide, therefore, provides a comprehensive framework for its potential in vitro evaluation based on established methodologies for structurally related arylpropanoic acid derivatives. The data and experimental protocols presented herein are illustrative, drawn from studies on analogous compounds to guide future research endeavors.

Introduction

Arylpropanoic acids represent a significant class of compounds with diverse pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) and as potential anticancer agents.[1] The introduction of halogen substituents, such as chlorine and fluorine, can modulate the physicochemical and biological properties of these molecules, potentially enhancing their potency and selectivity. This guide outlines a systematic approach to the in vitro evaluation of this compound, a novel derivative with unexplored therapeutic potential. The proposed investigations are designed to elucidate its cytotoxic and anti-inflammatory activities, as well as its underlying mechanisms of action.

Potential Therapeutic Activities and Mechanistic Insights

Based on the known activities of related phenylpropanoic acid derivatives, this compound is hypothesized to exhibit both anti-inflammatory and anticancer properties.

Anti-Inflammatory Activity

The primary mechanism of anti-inflammatory action for many arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—potent mediators of inflammation, pain, and fever.[1]

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Caption: Inhibition of Prostaglandin Synthesis by Targeting COX Enzymes.

Anticancer Activity

Several substituted phenylpropanoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3][4] The mechanisms can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Proposed In Vitro Evaluation Workflow

A tiered approach is recommended to systematically evaluate the biological activities of this compound.

Caption: A workflow for the in vitro evaluation of the compound.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical data based on findings for analogous compounds, providing a template for presenting experimental results for this compound.

Table 1: In Vitro Cytotoxicity (IC50) of Analogous Phenylpropanoic Acid Derivatives

| Compound Reference | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Compound A | A549 | Lung Carcinoma | 15.2 | [3] |

| Compound B | HeLa | Cervical Cancer | 8.49 | [5] |

| Compound C | MCF-7 | Breast Cancer | 11.20 | [5] |

| Compound D | HCT-116 | Colon Cancer | 0.12 mg/mL | [4] |

Table 2: In Vitro Anti-Inflammatory Activity of Analogous Compounds

| Compound Reference | Assay | Target | IC50 (µM) | Citation |

| Compound E | COX-1 Inhibition | COX-1 | 12.5 | [6] |

| Compound E | COX-2 Inhibition | COX-2 | 1.8 | [6] |

| Compound F | PG Synthesis Inhibition | Prostaglandins | >100 | [7] |

Detailed Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments. These should be optimized for the specific compound and cell lines used.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound stock solution (in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium and treat the cells with various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

COX Inhibition Assay

Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Assay buffer

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

-

Test compound stock solution (in DMSO)

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period to allow for prostaglandin synthesis.

-

Stop the reaction.

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values for both COX-1 and COX-2.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the induction of apoptosis by the compound.

Materials:

-

Human cancer cell lines

-

Complete culture medium

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial in vitro characterization of this compound. The proposed experiments will help to establish its potential as an anti-inflammatory or anticancer agent and to elucidate its mechanism of action. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy and toxicity assessments in animal models, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The systematic approach outlined here will enable a thorough and efficient preclinical evaluation of this promising compound.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Chloro-2-fluorophenyl)propanoic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data for 3-(4-Chloro-2-fluorophenyl)propanoic acid in publicly accessible literature, this guide provides a comprehensive overview based on established principles and data from closely related arylpropanoic acid analogs. The experimental protocols and quantitative data presented herein are representative examples and should be adapted and validated for the specific compound of interest.

Introduction

Arylpropanoic acids are a well-established class of compounds with significant importance in the pharmaceutical industry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Their therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain pathways. The substitution pattern on the aromatic ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these molecules.

This technical guide focuses on the synthesis, characterization, and potential biological activities of this compound. While specific data for this exact molecule is scarce, we will draw upon the extensive literature on related fluorinated and chlorinated arylpropanoic acids to provide a thorough and practical resource for researchers.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. The presence of the carboxylic acid group imparts acidic properties, while the halogenated phenyl ring contributes to its lipophilicity.

Table 1: Predicted and Representative Physicochemical Properties

| Property | Representative Value | Source/Method |

| Molecular Formula | C₉H₈ClFO₂ | - |

| Molecular Weight | 202.61 g/mol | - |

| Melting Point | 55-59 °C | Representative data from 2-(4-chlorophenyl)propanoic acid. |

| Boiling Point | 121-126 °C (at 0.2 mmHg) | Representative data from 2-(4-chlorophenyl)propanoic acid. |

| pKa | ~4-5 | Estimated based on similar carboxylic acids. |

| LogP | ~2.5-3.5 | Estimated based on structure. |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various established synthetic routes for arylpropanoic acids. A common and effective method involves the malonic ester synthesis or a variation thereof, starting from a suitably substituted benzyl halide. Below is a representative, detailed experimental protocol adapted from known procedures for similar compounds.

Representative Synthesis Workflow

Caption: Representative synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Bromomethyl)-4-chloro-2-fluorobenzene

-

To a solution of 1-chloro-3-fluorobenzene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Diethyl 2-((4-chloro-2-fluorophenyl)methyl)malonate

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.

-

To this solution, add diethyl malonate (1 equivalent) dropwise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add the crude 1-(bromomethyl)-4-chloro-2-fluorobenzene (1 equivalent) dropwise to the reaction mixture.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diethyl ester.

Step 3: Synthesis of this compound

-

To the crude diethyl 2-((4-chloro-2-fluorophenyl)methyl)malonate, add a solution of sodium hydroxide (3 equivalents) in a mixture of water and ethanol.

-

Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid at 0 °C.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for further purification.

Characterization and Analytical Methods

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Spectroscopic Data

Table 2: Representative Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ 10-12 (br s, 1H, COOH), 7.0-7.4 (m, 3H, Ar-H), 2.9-3.1 (t, 2H, Ar-CH₂), 2.6-2.8 (t, 2H, CH₂-COOH) |

| ¹³C NMR (CDCl₃) | δ 178-182 (C=O), 158-162 (d, J = 240-250 Hz, C-F), 115-135 (Ar-C), 30-35 (Ar-CH₂), 25-30 (CH₂-COOH) |

| ¹⁹F NMR (CDCl₃) | δ -110 to -120 (s) |

| Mass Spec (ESI-) | m/z 201 [M-H]⁻ |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the final compound.

Representative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Biological Activity and Signaling Pathways

Arylpropanoic acids are well-known for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] Both COX-1 and COX-2 are involved in the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[2] NSAIDs block this conversion, thereby reducing inflammation, pain, and fever.[2]

Mechanism of Action: COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Arylpropanoic Acids.

In Vitro Biological Evaluation

The anti-inflammatory potential of this compound can be assessed using in vitro enzyme inhibition assays.

COX-1 and COX-2 Inhibition Assay Protocol:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound to obtain a range of concentrations.

-

In a 96-well plate, add the COX enzyme, heme, and the test compound or a known inhibitor (e.g., ibuprofen, celecoxib) as a positive control.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Table 3: Representative Biological Activity Data for Arylpropanoic Acids

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 10 - 20 | 5 - 15 | ~1-2 |

| Celecoxib | >100 | 0.01 - 0.1 | >1000 |

| This compound | To be determined | To be determined | To be determined |

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. By leveraging the extensive knowledge base of related arylpropanoic acids, researchers can effectively approach the study of this and similar novel compounds. The provided protocols and representative data serve as a valuable starting point for further investigation into the therapeutic potential of this class of molecules. Future studies should focus on obtaining specific experimental data for this compound to fully elucidate its chemical and biological profile.

References

Potential Therapeutic Targets of 3-(4-Chloro-2-fluorophenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chloro-2-fluorophenyl)propanoic acid is a halogenated arylpropanoic acid derivative. While specific research on this particular molecule is not extensively available in public literature, its structural similarity to a well-established class of compounds, the nonsteroidal anti-inflammatory drugs (NSAIDs), allows for the inference of its potential therapeutic targets and mechanisms of action. This technical guide synthesizes the known biological activities and therapeutic targets of arylpropanoic acid derivatives to postulate the likely pharmacological profile of this compound. The primary anticipated targets are the cyclooxygenase (COX) enzymes. Furthermore, emerging research suggests potential for non-COX-mediated activities, including roles in cancer and neurological disorders. This document provides a comprehensive overview of these potential targets, associated signaling pathways, and relevant experimental methodologies.

Introduction

Arylpropanoic acid derivatives are a cornerstone of modern pharmacotherapy, primarily recognized for their anti-inflammatory, analgesic, and antipyretic properties.[1][2] The archetypal members of this class, such as ibuprofen and naproxen, exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3] The compound this compound belongs to this chemical family, and its therapeutic potential can be extrapolated from the extensive research conducted on its structural analogues. This guide will explore the probable therapeutic targets of this compound based on the established pharmacology of arylpropanoic acids.

Primary Therapeutic Target: Cyclooxygenase (COX) Enzymes

The most probable and well-documented therapeutic targets of arylpropanoic acid derivatives are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[4]

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[7][] It is the primary target for the anti-inflammatory effects of NSAIDs.

Inhibition of COX-2 leads to the reduction of prostaglandin synthesis, thereby alleviating inflammation and pain.[9] Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to common side effects such as gastrointestinal irritation and bleeding due to the inhibition of the protective functions of COX-1.[3] The specific selectivity of this compound for COX-1 versus COX-2 would be a critical determinant of its therapeutic efficacy and side-effect profile.

Signaling Pathway: Prostaglandin Synthesis

The inhibition of COX enzymes by this compound would interrupt the prostaglandin synthesis pathway. A simplified representation of this pathway is provided below.

Caption: Inhibition of COX enzymes by this compound.

Experimental Protocols for COX Inhibition Assays

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2.

Methodology: In Vitro COX Inhibition Assay (Colorimetric)

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

-

Incubation: The test compound, this compound, at various concentrations, is pre-incubated with either COX-1 or COX-2 in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Peroxidase Activity Measurement: The cyclooxygenase activity is measured indirectly by quantifying the peroxidase activity of COX. This is achieved by adding a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) which is oxidized by the PGG2 intermediate produced by the cyclooxygenase reaction.

-

Data Analysis: The change in absorbance is measured over time using a spectrophotometer. The inhibitory concentration 50 (IC50) value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Secondary Therapeutic Targets

Recent research has indicated that arylpropanoic acid derivatives may possess therapeutic activities beyond COX inhibition, suggesting interactions with other biological targets.[1][10]

Anticancer Activity

Several studies have reported the potential of NSAIDs and their derivatives as anticancer agents.[11] The proposed mechanisms are varied and may include both COX-dependent and COX-independent pathways.

-

COX-2 Inhibition in Tumors: COX-2 is often overexpressed in various types of cancers and contributes to tumor growth, angiogenesis, and metastasis.[12] Inhibition of COX-2 by this compound could therefore have a direct antitumor effect.

-

Non-COX Targets: Emerging evidence suggests that some NSAIDs can induce apoptosis and inhibit cell proliferation through mechanisms independent of COX inhibition. These may involve modulation of signaling pathways related to cell survival and death.

Anticonvulsant Activity

There is growing interest in the potential of arylpropanoic acid derivatives as anticonvulsant agents.[10][13] The exact mechanisms are not fully elucidated but may involve modulation of neurotransmitter systems or ion channels. Some proposed mechanisms for anticonvulsant effects of related compounds include enhancement of GABAergic inhibition or blockade of voltage-gated sodium channels.[14]

Quantitative Data on Related Compounds

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Ibuprofen | 1.2 | 2.5 | 0.5 |

| Naproxen | 0.6 | 1.8 | 0.3 |

| Celecoxib | 15 | 0.04 | 375 |

Data are representative values from various published sources and may vary depending on the assay conditions.

Experimental Workflow for Target Validation

The following diagram illustrates a general workflow for the initial screening and validation of the therapeutic targets of a novel arylpropanoic acid derivative like this compound.

Caption: A general experimental workflow for target identification and validation.

Conclusion

Based on its structural classification as an arylpropanoic acid derivative, the primary potential therapeutic targets of this compound are the cyclooxygenase enzymes, COX-1 and COX-2. Inhibition of these enzymes would form the basis for its use as an anti-inflammatory, analgesic, and antipyretic agent. Furthermore, the broader therapeutic landscape of this class of compounds suggests that it may also exhibit anticancer and anticonvulsant properties through various COX-dependent and independent mechanisms. Further experimental validation is necessary to elucidate the precise pharmacological profile and therapeutic potential of this specific molecule.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. brainkart.com [brainkart.com]

- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 6. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]

- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. researchgate.net [researchgate.net]

- 11. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 13. A Novel Β, Β -Diphenyl Propionic Acid Amide Derivatives Showing Anti-Inflammatory And Anticonvulsant Activity | Semantic Scholar [semanticscholar.org]

- 14. Anticonvulsant - Wikipedia [en.wikipedia.org]

Technical Guide on the Solubility and Stability of 3-(4-Chloro-2-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chloro-2-fluorophenyl)propanoic acid is a small molecule of interest within pharmaceutical research and development. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is fundamental to its progression through the drug development pipeline. Among the most critical of these properties are solubility and stability. Solubility influences bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways.

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard, industry-accepted protocols for determining these crucial parameters. It is intended to serve as a practical resource for researchers to generate reliable and reproducible data, enabling informed decisions in formulation development and analytical method design.

Solubility Assessment

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The assessment of solubility in various media is a critical step in pre-formulation studies.

Experimental Protocols

2.1.1 Thermodynamic (Shake-Flask) Solubility Protocol

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1]

-

Preparation of Solutions: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (24 to 72 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the supernatant from the undissolved solid, often achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3]

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

2.1.2 Kinetic Solubility Protocol

Kinetic solubility is a higher-throughput method often used in early discovery to assess the concentration at which a compound precipitates from a solution prepared by diluting a high-concentration stock (typically in DMSO).

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a range of concentrations.

-

Incubation: Incubate the solutions for a shorter period (e.g., 1.5 to 2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the turbidity of each solution using nephelometry or UV-Vis spectroscopy to detect the onset of precipitation. The highest concentration that remains clear is reported as the kinetic solubility.

Data Presentation

The results from solubility experiments should be tabulated for clarity and ease of comparison.

Table 1: Thermodynamic Solubility of this compound

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 0.1 N HCl | 1.2 | 25 | [Experimental Data] | [Experimental Data] |

| Acetate Buffer | 4.5 | 25 | [Experimental Data] | [Experimental Data] |

| Phosphate Buffer | 6.8 | 25 | [Experimental Data] | [Experimental Data] |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | [Experimental Data] | [Experimental Data] |

| 0.1 N HCl | 1.2 | 37 | [Experimental Data] | [Experimental Data] |

| Acetate Buffer | 4.5 | 37 | [Experimental Data] | [Experimental Data] |

| Phosphate Buffer | 6.8 | 37 | [Experimental Data] | [Experimental Data] |

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | [Experimental Data] | [Experimental Data] |

Stability Profiling (Forced Degradation)

Forced degradation, or stress testing, is performed to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[4][5] These studies are a regulatory requirement and provide critical information for formulation development and packaging decisions.[4][6]

Experimental Protocols

A solution of this compound (e.g., 1 mg/mL) is subjected to various stress conditions.[7] The goal is to achieve a target degradation of 5-20%.[5][7]

3.1.1 Hydrolytic Degradation

-

Acid Hydrolysis: Treat the compound solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a specified duration (e.g., up to 7 days).[7]

-

Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at a controlled temperature.[7]

-

Neutral Hydrolysis: Reflux the compound solution in water at a controlled temperature.

-

Sample Analysis: At various time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

3.1.2 Oxidative Degradation

-

Procedure: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Sample Analysis: Monitor the reaction over time by HPLC. If no degradation occurs, gentle heating may be applied.

3.1.3 Photolytic Degradation

-

Procedure: Expose both solid compound and a solution of the compound to a light source that provides combined UV and visible light, as specified by ICH Q1B guidelines.[7] A control sample should be protected from light.

-

Sample Analysis: After a defined exposure period, analyze the samples by HPLC and compare them to the protected control sample.

3.1.4 Thermal Degradation

-

Procedure: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

-

Sample Analysis: Analyze the sample at various time points to determine the extent of degradation.

Data Presentation

Results from forced degradation studies should be summarized to show the percentage of degradation under each condition.

Table 2: Forced Degradation of this compound

| Stress Condition | Parameters | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 7 days | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 7 days | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Oxidation | 3% H₂O₂, RT | 24 hours | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Photolytic (Solid) | ICH Light Box | 7 days | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Photolytic (Solution) | ICH Light Box | 24 hours | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Thermal (Solid) | 80°C | 7 days | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation (Stability) Studies.

Conclusion

The systematic evaluation of solubility and stability is an indispensable component of the preclinical development of this compound. The protocols and data presentation formats outlined in this guide provide a robust framework for generating the high-quality, reproducible data required by regulatory agencies. Adherence to these standardized methodologies will ensure a comprehensive understanding of the compound's physicochemical characteristics, thereby facilitating successful formulation design, analytical method development, and the overall advancement of the research program.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 3. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. pharmatimesofficial.com [pharmatimesofficial.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols for 3-(4-Chloro-2-fluorophenyl)propanoic acid